molecular formula C14H11NO2S2 B2821740 (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 620579-20-6

(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2821740
CAS RN: 620579-20-6
M. Wt: 289.37
InChI Key: CLEBEOWBQWHQNG-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as MCTT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCTT is a heterocyclic compound that contains a thiazolidinone ring and a chromenylidene moiety. The compound has shown promising results in scientific research, particularly in the areas of cancer therapy and enzyme inhibition.

Mechanism of Action

The mechanism of action of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one in cancer therapy involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation. In enzyme inhibition, (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one acts as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of enzyme activity. (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one, including the optimization of its synthesis method to improve its yield and purity, the investigation of its potential applications in other fields, such as neurodegenerative diseases and bacterial infections, and the development of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one derivatives with improved solubility and bioavailability.

Synthesis Methods

(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one can be synthesized using various methods, including the Knoevenagel condensation reaction and the Hantzsch reaction. In the Knoevenagel condensation reaction, 2-methyl-2H-chromen-3-carbaldehyde and 2-thioxothiazolidin-4-one are reacted in the presence of a base catalyst, such as piperidine, to yield (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one. In the Hantzsch reaction, 2-methyl-2H-chromen-3-carbaldehyde, 2-thioxothiazolidin-4-one, and ammonium acetate are reacted in the presence of a reducing agent, such as sodium borohydride, to produce (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one.

Scientific Research Applications

(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one has shown potential applications in cancer therapy and enzyme inhibition. In cancer therapy, (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and melanoma. (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

properties

IUPAC Name

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c1-8-10(7-12-13(16)15-14(18)19-12)6-9-4-2-3-5-11(9)17-8/h2-8H,1H3,(H,15,16,18)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEBEOWBQWHQNG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.